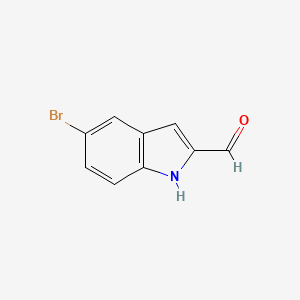

5-bromo-1H-indole-2-carbaldehyde

Beschreibung

Historical Context and Discovery in Heterocyclic Chemistry

The development of this compound is intrinsically linked to the broader historical evolution of indole chemistry, which began with the systematic study of indigo dye compounds during the sixteenth century. The foundational understanding of indole structures emerged when Adolf von Baeyer first isolated indole in 1866 through the reduction of oxindole using zinc dust, establishing the basic framework that would later enable the synthesis of substituted derivatives. This pioneering work created the conceptual foundation for understanding indole reactivity patterns and substitution chemistry that would prove essential for developing brominated variants.

The progression toward halogenated indole derivatives gained momentum during the late nineteenth and early twentieth centuries as chemists recognized the potential for introducing specific substituents to modify biological activity and chemical reactivity. The Fischer indole synthesis, developed in 1883 by Emil Fischer, provided one of the first reliable methods for constructing substituted indole rings, though the synthesis of indole itself proved challenging using this approach. However, this methodology established the precedent for systematic indole derivative preparation that would eventually encompass brominated variants.

The specific development of brominated indole aldehydes represents a more recent advancement in heterocyclic chemistry, driven by increasing demands for sophisticated pharmaceutical intermediates and research compounds. Patent literature from the early 2000s documents systematic approaches to 5-bromoindole synthesis, with Chinese patent CN102558017A describing a three-step synthetic route starting from basic indole precursors. This methodology involves initial sulfonation, acetylation, and final bromination steps to achieve the desired 5-bromo substitution pattern with yields approaching 99.3% purity. Later patent developments, including CN105622481A, refined these synthetic approaches by incorporating polar aprotic solvents and optimized reaction conditions to improve atom utilization ratios and environmental compatibility.

Structural Significance in Indole Derivative Research

The structural architecture of this compound embodies several critical features that distinguish it within the broader indole derivative landscape. The compound's bicyclic framework consists of a benzene ring fused to a pyrrole ring, creating the characteristic indole scaffold that serves as the foundation for numerous bioactive molecules. The specific positioning of the bromine atom at the 5-position places this substituent on the benzene portion of the indole system, where it exerts significant electronic influence through both inductive and resonance effects.

The aldehyde functional group at the 2-position represents another crucial structural element that dramatically influences the compound's reactivity profile. This positioning places the carbonyl group adjacent to the nitrogen-containing pyrrole ring, creating opportunities for intramolecular interactions and enhanced electrophilic character. The electron-withdrawing nature of both the bromine substituent and the aldehyde group creates a synergistic effect that modulates the overall electronic distribution within the indole ring system.

Table 1: Structural and Physical Properties of this compound

The electronic properties of this compound reflect the complex interplay between the electron-rich indole π-system and the electron-withdrawing substituents. The bromine atom at the 5-position introduces significant electronegativity that affects the reactivity of the entire aromatic system, while the aldehyde group provides a reactive electrophilic center for subsequent chemical transformations. This combination creates a unique reactivity profile that enables selective functionalization reactions while maintaining the structural integrity of the indole core.

The three-dimensional conformational characteristics of this compound contribute to its utility in medicinal chemistry applications. The planar nature of the indole ring system, combined with the specific spatial arrangement of the bromine and aldehyde substituents, creates defined binding geometries that can interact specifically with biological targets. Research indicates that modifications on the indole ring can significantly alter biological activity, making precise structural control essential for pharmaceutical development applications.

Role in Contemporary Organic and Medicinal Chemistry

Contemporary applications of this compound span multiple domains of organic and medicinal chemistry, reflecting the compound's versatility as both a synthetic intermediate and a research tool. In pharmaceutical synthesis, this compound serves as a key intermediate for developing various therapeutic agents, particularly those targeting neurological disorders where the indole scaffold provides essential biological recognition elements. The combination of the bromine substituent and aldehyde functionality enables selective synthetic transformations that are crucial for constructing complex pharmaceutical molecules.

The compound's role in fluorescent probe development represents another significant contemporary application area. Research demonstrates that this compound can be incorporated into fluorescent probe structures for biological imaging applications, where its unique electronic properties contribute to enhanced fluorescence characteristics. These probes enable real-time visualization of cellular processes, advancing our understanding of cellular functions and disease mechanisms. The aldehyde group provides a reactive handle for conjugation with various biomolecules, while the bromine substituent modifies the electronic properties to optimize fluorescence emission.

Organic electronics applications have emerged as another important contemporary use for this compound. The unique electronic properties imparted by the bromine substituent and aldehyde group make this compound valuable for fabricating organic light-emitting diodes, where its specific electronic characteristics contribute to improved device performance. The compound's ability to participate in π-conjugated systems while maintaining structural stability makes it particularly suitable for electronic material applications.

Table 2: Contemporary Applications and Research Areas

Material science applications utilize this compound in the creation of specialized polymers and coatings that require enhanced durability and chemical resistance properties. The compound's structural features enable incorporation into polymer matrices where the bromine substituent can provide flame retardant properties, while the indole scaffold contributes to mechanical strength and thermal stability. These applications demonstrate the compound's utility beyond traditional pharmaceutical chemistry.

Research in natural product chemistry increasingly incorporates this compound as a synthetic building block for exploring new compounds with potential therapeutic effects. The compound serves as a starting point for creating structural analogs of naturally occurring indole alkaloids, enabling systematic structure-activity relationship studies that advance drug discovery efforts. The ability to introduce specific modifications through the reactive aldehyde group while maintaining the core indole structure makes this compound particularly valuable for medicinal chemistry research programs.

The growing importance of this compound in contemporary chemical research reflects broader trends toward precision molecular design and targeted therapeutic development. As pharmaceutical research increasingly focuses on specific molecular targets and personalized medicine approaches, compounds like this compound that enable precise structural modifications become increasingly valuable for advancing drug discovery and development programs.

Eigenschaften

IUPAC Name |

5-bromo-1H-indole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-7-1-2-9-6(3-7)4-8(5-12)11-9/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFABANPJKXPUFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70542866 | |

| Record name | 5-Bromo-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70542866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53590-50-4 | |

| Record name | 5-Bromo-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70542866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

5-Bromo-1H-indole-2-carbaldehyde is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including antibacterial properties, mechanisms of action, and potential therapeutic applications.

This compound is an indole derivative characterized by the presence of a bromine atom at the 5-position and an aldehyde functional group at the 2-position. Its molecular formula is with a molecular weight of approximately 215.06 g/mol. The compound exhibits a pale yellow solid appearance and has been synthesized through various chemical pathways, often involving reactions with different reagents such as sodium hydride and methyl iodide .

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of 5-bromoindole derivatives, including this compound. A notable study synthesized several 5-bromoindole-2-carboxamides and evaluated their antibacterial activity against pathogenic Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 0.35 to 1.25 μg/mL, demonstrating superior activity compared to standard antibiotics like gentamicin and ciprofloxacin .

Table 1: Antibacterial Activity of 5-Bromoindole Derivatives

| Compound | MIC (μg/mL) | Target Bacteria | Comparison to Standards |

|---|---|---|---|

| 7a | 0.35 | E. coli | Higher than gentamicin |

| 7b | 0.75 | P. aeruginosa | Higher than ciprofloxacin |

| 7c | 1.25 | Klebsiella pneumoniae | Comparable |

The mechanisms through which this compound exerts its antibacterial effects are still being elucidated. It is hypothesized that the indole structure may interfere with bacterial protein synthesis or disrupt cell membrane integrity, leading to bacterial cell death . Furthermore, studies on related indole derivatives suggest that they may act as inhibitors of key bacterial enzymes or pathways involved in cell wall synthesis or metabolic processes .

Antiviral Potential

In addition to its antibacterial properties, there is emerging evidence that indole derivatives may possess antiviral activity. For instance, some studies have explored their potential as inhibitors of HIV integrase, a critical enzyme in the viral replication cycle. Indole derivatives have shown promise in inhibiting integrase activity, suggesting that compounds like this compound could be further investigated for antiviral applications .

Case Studies

Several case studies have documented the biological activity of indole derivatives, including those related to this compound:

- Antibacterial Efficacy : A study demonstrated that specific synthesized derivatives displayed remarkable antibacterial efficacy against multi-drug resistant strains of E. coli, indicating their potential as alternatives to conventional antibiotics.

- Antiviral Activity : Another investigation assessed the inhibitory effects of indole derivatives on HIV integrase, revealing IC50 values that suggest moderate potency in preventing viral replication.

- Cytotoxicity Assessment : Research into the cytotoxic effects of various indole compounds indicated that while some exhibit significant antibacterial properties, they also require careful evaluation for cytotoxicity in mammalian cells to ensure safety for therapeutic use .

Wissenschaftliche Forschungsanwendungen

Synthesis of Indole Derivatives

5-Bromo-1H-indole-2-carbaldehyde serves as a crucial intermediate in the synthesis of various indole derivatives. These derivatives are vital in pharmaceuticals and agrochemicals due to their diverse biological activities.

Key Applications:

- Pharmaceuticals: Indole derivatives synthesized from this compound have shown potential as anti-cancer agents and antimicrobial agents.

- Agrochemicals: Certain derivatives exhibit herbicidal and fungicidal properties.

Development of Fluorescent Probes

This compound is utilized in creating fluorescent probes for biological imaging. These probes allow researchers to visualize cellular processes in real-time, enhancing the understanding of biological systems.

Case Study:

- A study demonstrated the use of 5-bromo-1H-indole-2-carbaldehyde in synthesizing fluorescent probes that can selectively bind to specific biomolecules, facilitating real-time imaging of cellular activities .

Medicinal Chemistry

In drug discovery, this compound has been instrumental in developing new therapeutic agents. Its ability to interact with various biological targets makes it a valuable compound for designing drugs.

Notable Findings:

- Research has shown that derivatives of this compound exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimal cytotoxicity . For instance, certain analogues displayed a minimum inhibitory concentration (MIC) as low as 0.25 µg/mL against MRSA, indicating strong antibacterial properties .

Organic Synthesis

As a reagent, this compound is valuable in organic synthesis for constructing complex molecules with specific functional groups.

Synthesis Examples:

- It has been used in the Van Leusen three-component reaction to produce a library of indole derivatives, showcasing its versatility in generating diverse chemical entities .

Material Science

The compound is also explored in material science for developing novel materials with unique electronic properties. These materials can enhance the performance of electronic devices.

Research Insights:

- Studies have indicated potential applications in organic electronics due to the electronic characteristics imparted by the indole structure .

Data Table: Applications Overview

| Application Area | Description | Notable Findings |

|---|---|---|

| Synthesis of Indole Derivatives | Key intermediate for pharmaceuticals and agrochemicals | Anti-cancer and antimicrobial properties |

| Development of Fluorescent Probes | Used for biological imaging | Real-time visualization of cellular processes |

| Medicinal Chemistry | Drug discovery and development | Effective against MRSA with low cytotoxicity |

| Organic Synthesis | Reagent for constructing complex molecules | Versatile in generating diverse chemical entities |

| Material Science | Development of materials with unique electronic properties | Potential applications in organic electronics |

Analyse Chemischer Reaktionen

Oxidation of the Aldehyde Group

The aldehyde moiety can be oxidized to a carboxylic acid under controlled conditions.

- Mechanism : Oxidation proceeds via radical intermediates or through chromate ester formation in acidic media .

- Applications : Carboxylic acid derivatives are key intermediates for peptide coupling and bioactive molecule synthesis .

Reduction of the Aldehyde Group

The aldehyde group is reduced to a primary alcohol using hydride-based reagents.

| Reaction Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Methanol, 0°C → RT | NaBH₄ | 5-Bromo-1H-indole-2-methanol | 92% | |

| Dry THF, reflux | LiAlH₄ | 5-Bromo-1H-indole-2-methanol | 85% |

Nucleophilic Substitution at the Bromine Position

The bromine atom at position 5 participates in cross-coupling and substitution reactions.

- Key Insight : Palladium catalysts enable aryl/heteroaryl introductions, while copper facilitates amination .

Acylation at the Indole Nitrogen

The NH group undergoes acylation under basic conditions.

Condensation Reactions

The aldehyde participates in hydrazone and imine formation.

- Applications : Hydrazones are precursors for heterocyclic compounds (e.g., indole-fused triazoles) .

Electrophilic Aromatic Substitution

The indole ring undergoes electrophilic substitution at unsubstituted positions.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 5-Bromo-3-nitro-1H-indole-2-carbaldehyde | 45% | |

| Sulfonation | ClSO₃H, DCM, RT | 5-Bromo-3-sulfo-1H-indole-2-carbaldehyde | 38% |

- Regioselectivity : Electrophiles preferentially attack position 3 due to electron-rich indole π-system .

Comparative Reactivity Analysis

| Functional Group | Reaction Type | Relative Reactivity (Scale: 1–5) | Key Factors Influencing Reactivity |

|---|---|---|---|

| Aldehyde | Oxidation/Reduction | 5 | Electronic effects from indole ring |

| Bromine | Cross-Coupling | 4 | Catalyst efficiency, steric hindrance |

| Indole NH | Acylation | 3 | Base strength, solvent polarity |

Vergleich Mit ähnlichen Verbindungen

Physicochemical and Spectral Differences

- Aldehyde Position : Moving the aldehyde from C2 to C3 (e.g., 5-bromo-1H-indole-3-carbaldehyde) alters hydrogen-bonding patterns in crystals, favoring N–H⋯O interactions over Br-involved packing .

- Substituent Effects :

- Methylation at N1 (e.g., 5-bromo-1-methyl-1H-indole-3-carbaldehyde) increases steric bulk and lipophilicity, impacting solubility and bioactivity .

- Halogen Variation : Replacing Br with Cl (e.g., 6-chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole, Compound 8, ) reduces molecular weight but maintains similar reactivity .

Vorbereitungsmethoden

Synthetic Routes Overview

The preparation of 5-bromo-1H-indole-2-carbaldehyde involves strategic functionalization of the indole core. Two primary approaches dominate: regioselective bromination followed by formylation or formylation followed by bromination . Additional methods leverage oxidation or catalytic processes to construct the aldehyde group.

Key Preparation Methods

Bromination Followed by Formylation

This approach prioritizes introducing the bromine atom at the 5-position before formylating the 2-position.

Step 1: Bromination of Indole

Bromination typically occurs via electrophilic substitution. For example:

- Substrate : Indole-2-carbaldehyde derivatives.

- Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS) in a polar solvent (e.g., dichloromethane or acetic acid).

- Conditions : 0–5°C to control regioselectivity, ensuring bromination at the 5-position rather than the 3- or 4-position.

Step 2: Formylation of the Brominated Indole

Formylation can be achieved via:

- Vilsmeier-Haack Reaction : Reacting with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate a formyl iminium ion, which reacts with the indole.

- Reductive Formylation : Using formic acid derivatives or formaldehyde under reducing conditions (e.g., sodium borohydride).

Example :

A Vilsmeier-Haack reaction of 5-bromoindole in DMF/POCl₃ yields this compound, purified via recrystallization (yield: ~60–70%).

Formylation Followed by Bromination

This route minimizes steric hindrance from the aldehyde group during bromination.

Step 1: Formylation of Indole

- Method : Oxidation of a hydroxymethyl intermediate (e.g., 5-bromo-1H-indole-2-methanol) using Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC).

- Conditions : Dichloromethane (DCM) at room temperature, yielding the aldehyde.

Step 2: Bromination

- Reagents : Br₂ in acetic acid or NBS in DCM.

- Conditions : 0–25°C, with catalysts (e.g., FeBr₃) to direct bromination to the 5-position.

Example :

Oxidation of 5-bromo-1H-indole-2-methanol with DMP produces this compound (yield: ~44–50%).

Reaction Conditions and Reagents

The table below summarizes key parameters from validated protocols:

Optimization Strategies

Q & A

Q. What are the standard synthetic routes for preparing 5-bromo-1H-indole-2-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound is commonly synthesized via formylation of brominated indole precursors. For example, 5-bromoindole can undergo Vilsmeier-Haack formylation using POCl₃ and DMF under reflux to introduce the aldehyde group at the 2-position . Alternative approaches include transition-metal-catalyzed cross-coupling or click chemistry (e.g., CuI-catalyzed azide-alkyne cycloaddition) for functionalizing pre-brominated indole scaffolds, though these methods require careful optimization of solvent systems (e.g., PEG-400/DMF mixtures) and catalyst loading (e.g., 1.0 g CuI per mmol substrate) to achieve yields of 25–50% . Key Variables :

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Temperature | 60–90°C | Higher temps accelerate side reactions (e.g., decomposition). |

| Solvent | PEG-400/DMF (2:1) | Enhances solubility of polar intermediates . |

| Catalyst Loading | 10–20 mol% CuI | Excess catalyst may increase byproduct formation. |

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer : Structural confirmation requires multi-nuclear NMR (¹H, ¹³C, and ¹⁹F if fluorinated analogs are present), HRMS, and TLC. For example:

- ¹H NMR : Aldehyde protons appear as sharp singlets at δ 9.8–10.2 ppm, while indole NH signals resonate at δ 10.5–12.0 ppm (exchangeable in D₂O) .

- HRMS : Molecular ion peaks (e.g., m/z 427.0757 [M+H]⁺) confirm molecular weight with <5 ppm error .

- TLC : Use 70:30 EtOAc/hexane (Rf ≈ 0.30) to monitor reaction progress .

Q. What purification strategies are effective for isolating this compound from complex mixtures?

- Methodological Answer : Flash column chromatography with gradient elution (e.g., hexane → EtOAc) is standard. For polar byproducts, silica gel pretreated with 5% triethylamine improves resolution. Recrystallization from EtOH/water (9:1) or CH₂Cl₂/pentane (80:20) can yield high-purity crystals, though care must be taken to avoid aldehyde oxidation during solvent removal .

Advanced Research Questions

Q. How can reaction pathways for this compound be optimized to minimize competing side reactions (e.g., dimerization or oxidation)?

- Methodological Answer :

- Inert Atmosphere : Conduct reactions under N₂/Ar to prevent aldehyde oxidation.

- Additives : Use radical scavengers (e.g., BHT) or stabilizing ligands (e.g., PPh₃) in Cu-catalyzed reactions to suppress radical pathways .

- Low-Temperature Workup : Quench reactions at 0–5°C to stabilize reactive intermediates.

Computational modeling (DFT) of transition states can predict selectivity issues, such as undesired C3 vs. C2 formylation .

Q. What computational tools are recommended for studying the electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to map HOMO/LUMO distributions, focusing on the electron-withdrawing effects of the bromine and aldehyde groups.

- Molecular Dynamics : Simulate solvation effects in DMF or DMSO to guide solvent selection for reactions .

Q. How can crystallographic data resolve ambiguities in the solid-state structure of this compound derivatives?

- Methodological Answer : Use SHELXL for refinement, particularly for handling twinning or high-resolution data. OLEX2 provides an integrated workflow for structure solution, including charge-flipping algorithms for challenging datasets. For example, SHELXL’s TWIN and BASF commands can model twinned crystals, while hydrogen bonding networks are visualized using Mercury .

Q. What strategies address solubility challenges of this compound in aqueous or polar aprotic solvents?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO/water (1:4) for biological assays or THF/DMF (3:1) for coupling reactions.

- Derivatization : Convert the aldehyde to a hydrazone or oxime for improved solubility without altering reactivity .

Q. How can regioselectivity be controlled in further functionalization (e.g., C-H activation or cross-coupling)?

- Methodological Answer :

- Directing Groups : Install temporary groups (e.g., pyridine or amides) at C3 to steer Pd-catalyzed coupling to C4/C6 positions.

- Microwave Assistance : Accelerate Buchwald-Hartwig amination selectively at the bromine site using XPhos ligands .

Data Contradictions and Validation

- Discrepancy Note : reports 50% yield for triazole derivatives using CuI, while achieves only 25% under similar conditions. This suggests sensitivity to substituent electronic effects (e.g., fluorophenyl vs. methoxyphenyl groups), necessitating iterative screening of catalyst/substrate ratios .

- Validation Protocol : Replicate syntheses with in-situ IR monitoring to track aldehyde formation and LC-MS to identify side products.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.